1-Vinyl-3-ethylimidazolium bromide
Overview
Description
1-Vinyl-3-ethylimidazolium bromide is an ionic liquid with the chemical formula C₇H₁₁BrN₂. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
- Ionic liquids like VIMB have been investigated for their potential as solvents, catalysts, and electrolytes. Their interactions with various materials and biological systems are still an area of active research .
- However, researchers have explored the reactivity and degradation pathways of VIMB when exposed to ferrate(VI) oxidation. These studies provide insights into its behavior under certain conditions .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
1-Vinyl-3-ethylimidazolium bromide has been found to interact with various biomolecules. For instance, it has been used in the copolymerization of acrylonitrile, affecting the polymerization and rheological properties of the polymer solution
Cellular Effects
It is known to influence the polymerization process in the production of polyacrylonitrile fibers
Molecular Mechanism
It is known to affect the polymerization process when copolymerized with acrylonitrile
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to affect the polymerization and thermal properties of polyacrylonitrile over time . Comprehensive studies on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are still needed.
Metabolic Pathways
While it is known to participate in the polymerization of acrylonitrile
Preparation Methods
1-Vinyl-3-ethylimidazolium bromide can be synthesized through a straightforward reaction between 1-vinylimidazole and ethyl bromide. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then purified through crystallization or solvent evaporation .
Chemical Reactions Analysis
1-Vinyl-3-ethylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Polymerization: It can be copolymerized with other monomers, such as acrylonitrile, to form copolymers with enhanced properties.
Cycloaddition Reactions: It can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.
Common reagents used in these reactions include azodiisobutyronitrile as an initiator for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Vinyl-3-ethylimidazolium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Vinyl-3-ethylimidazolium bromide can be compared with other ionic liquids, such as 1-butyl-3-methylimidazolium bromide and 1-ethyl-3-methylimidazolium bromide. While these compounds share similar properties, this compound is unique due to its vinyl group, which allows it to participate in polymerization reactions and form copolymers with enhanced properties .
Similar compounds include:
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium bromide
- 1-Vinyl-3-methylimidazolium bromide
Properties
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZSYXZLYLHNH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
131566-27-3 | |
Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |
Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34311-88-1 | |
Record name | 1-Ethyl-3-vinylimidazolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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